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molecular formula C11H13N3O B8684446 4-(5-Cyano,2-pyridinoxy)piperidine

4-(5-Cyano,2-pyridinoxy)piperidine

Cat. No. B8684446
M. Wt: 203.24 g/mol
InChI Key: DMACRLJFNVJPNR-UHFFFAOYSA-N
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Patent
US06313127B1

Procedure details

To 1-(t-butyloxycarbonyl),4-(5-cyano,2-pyridinyloxy)piperidine (1.6 g) in dichloromethane (20 mL) was added trifluoroacetic acid (1.2 mL) and the reaction stirred at room temperature for 1 hour. The reaction was quenched by evaporation of trifluoroacetic acid dissolving the residue in water, basifying with sodium hydrogen carbonate and extracting the dichloromethane. The organic layer was then washed with water, brine, dried (MgSO4) and evaporated to yield 4-(5-cyano,2-pyridyloxy)piperidine as a white crystalline solid (337 mg), MS: m/z 279 (MH+).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][N:16]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[C:21]([C:18]1[CH:19]=[CH:20][C:15]([O:14][CH:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[N:16][CH:17]=1)#[N:22]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=C(C=C1)C#N
Name
Quantity
1.2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by evaporation of trifluoroacetic acid dissolving the residue in water
EXTRACTION
Type
EXTRACTION
Details
extracting the dichloromethane
WASH
Type
WASH
Details
The organic layer was then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 337 mg
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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